

Application Notes and Protocols: Boronic Acids in Drug Discovery and Development

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Compound of Interest

Compound Name: (2-Ethylpyridin-4-yl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of boronic acids in drug discovery and development. It includes quantitative data on approved drugs, step-by-step experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Introduction to Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, primarily due to the unique electronic properties of the boron atom. The boron atom in boronic acids possesses a vacant p-orbital, making it an excellent electrophile that can form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of many enzymes.[1][2] This ability to act as a transition-state analog inhibitor has led to the successful development of several FDA-approved drugs.[3][4] Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds, but this has been largely demystified, and they are now considered to have manageable toxicity profiles.[2]

The versatility of boronic acids extends beyond enzyme inhibition. They are extensively used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds in the synthesis of complex drug molecules.[5]

The introduction of a boronic acid moiety into a drug candidate can also improve its physicochemical and pharmacokinetic properties.[\[2\]](#)[\[5\]](#)

FDA-Approved Boronic Acid Drugs

Several boronic acid-containing drugs have received FDA approval, demonstrating their clinical significance. These drugs target a range of diseases, from cancer to infectious diseases.

Drug Name (Brand Name)	Target	Therapeutic Area	Year of FDA Approval
Bortezomib (Velcade®)	26S Proteasome	Multiple Myeloma, Mantle Cell Lymphoma	2003
Ixazomib (Ninlaro®)	26S Proteasome	Multiple Myeloma	2015
Vaborbactam (Vabomere®)	β -Lactamases (Class A and C)	Complicated Urinary Tract Infections	2017
Crisaborole (Eucrisa®)	Phosphodiesterase 4 (PDE4)	Atopic Dermatitis	2016
Tavaborole (Kerydin®)	Leucyl-tRNA Synthetase	Onychomycosis	2014

Quantitative Data for Selected FDA-Approved Boronic Acid Drugs

The following tables summarize key quantitative data for bortezomib, ixazomib, and vaborbactam, highlighting their potency and pharmacokinetic profiles.

Table 1: Potency and Selectivity of Boronic Acid Drugs

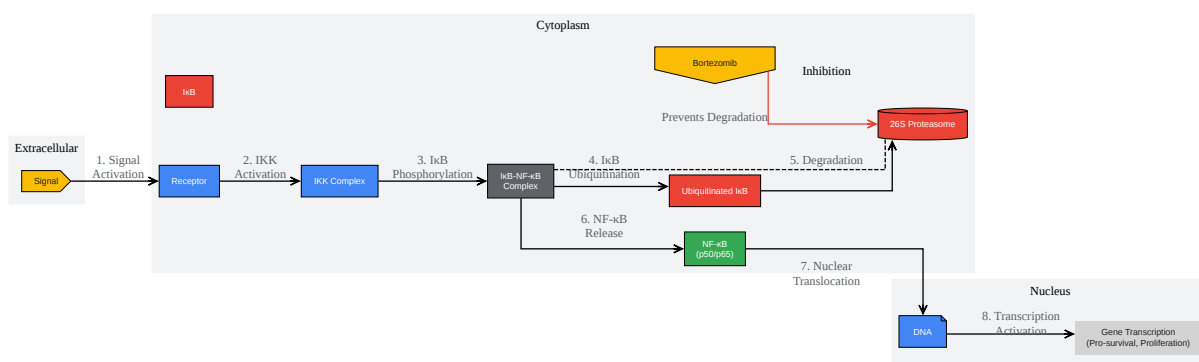
Drug	Target Enzyme	IC50 / Ki	Cell Line / Enzyme Source	Reference
Bortezomib	20S Proteasome (Chymotrypsin-like activity)	IC50: 2 nM - 135 nM	KPC-2 and CTX-M-96 β -lactamases	[6]
Bortezomib	26S Proteasome (Chymotrypsin-like site)	IC50: Median ~5 nM	Myeloma cell lines	[7]
Bortezomib	-	IC50: 32.8 nM	PC3 (prostate cancer)	[8]
Bortezomib	-	IC50: 4 nM - 12 nM	MOLT4, CEM, Jurkat (T-ALL)	[9]
Ixazomib	20S Proteasome	IC50: 6.74 nM (prodrug), 8.21 nM (active form)	-	[2]
Vaborbactam	KPC-2 β -lactamase	Ki: ~15-fold lower than CTX-M-15	KPC-2	[10]
Vaborbactam	AmpC β -lactamase	Ki: 140 nM (for analogue 10a)	AmpC	[11]
Boronic Acid Analogue (S06017)	ADC-7 (Class C β -lactamase)	Ki: 6.11 μ M	ADC-7	[12]
Boronic Acid Analogue (CR192)	ADC-7 (Class C β -lactamase)	Ki: 0.45 nM	ADC-7	[12]

Table 2: Pharmacokinetic Parameters of Selected Boronic Acid Drugs

Drug	Administration	Tmax	Cmax	AUC	Half-life (t1/2)	Reference
Bortezomib	Intravenous	-	Dose-dependent	Dose-dependent	~9-15 hours (initial phase)	[13]
Ixazomib	Oral	~1 hour	Dose-dependent	Dose-dependent	~9.5 days	[4]
Vaborbactam	Intravenous	End of infusion	Dose-dependent	Dose-dependent	~1.2-2.1 hours	[14]
ZB716 (Fulvestrant-3-boronic acid)	Oral (Rat)	0.5 - 8 hours	Dose-dependent	Dose-dependent	-	[15]

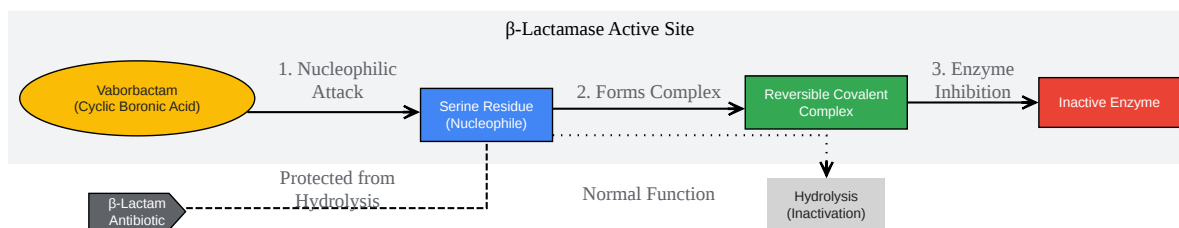
Signaling Pathways and Mechanisms of Action

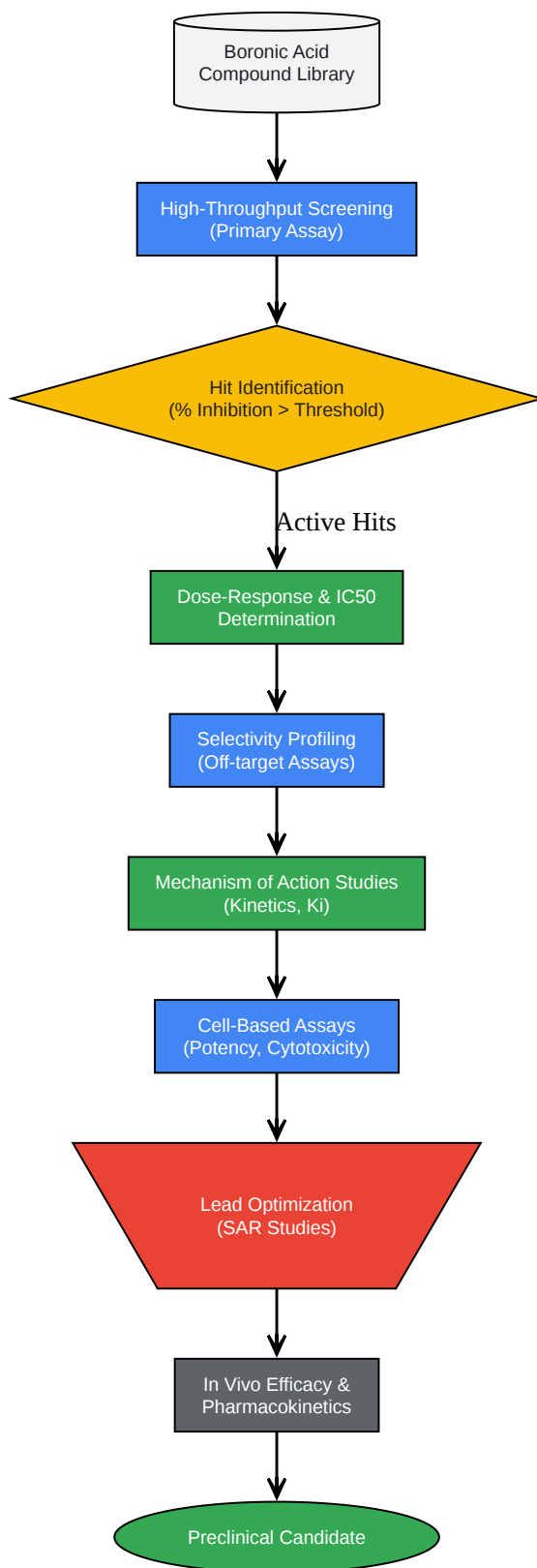
Boronic acid drugs exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate the mechanisms of action for bortezomib and vaborbactam.



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Caption: Bortezomib inhibits the 26S proteasome, preventing IκB degradation and subsequent NF-κB activation.





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